[Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are important in the field of organic chemistry and for the production of pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of various functional groups to a pyridine base. This could potentially be achieved through a ring cleavage methodology reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a trifluoromethyl group could potentially increase the compound’s stability and lipophilicity .Scientific Research Applications
Luminescent Properties and Metal Sensing Applications
Studies have demonstrated that certain pyridylthiazoles, which are structurally related to "Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester", exhibit significant luminescent properties. These compounds, including substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, show potential for use in metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shifts. These shifts are attributed to the shortening of the inter-ring bond in the excited state, indicating their utility in sensitive and specific detection applications (Grummt et al., 2007).
Building Blocks for Unconventional Piperidines
Research on the catalytic addition of methoxycarbonyl methyl groups to unsubstituted pyridines has led to the development of valuable building blocks for synthesizing polyfunctionalized piperidine derivatives. These derivatives exhibit unconventional substitution patterns, highlighting the potential of "Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester" and related compounds in creating novel organic structures with diverse functionalities (Crotti et al., 2011).
Structural and Computational Studies
The synthesis, crystal structure, and computational study of pyrazole derivatives structurally akin to "Methyl-(6-methyl-4-trifluoromethyl-pyridin-2-yl)-amino]-acetic acid methyl ester" have provided insights into their molecular structures, stability, and tautomeric forms. These studies contribute to a better understanding of the compound's properties and potential applications in designing more efficient and stable molecules for various scientific and industrial purposes (Shen et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[methyl-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]amino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-7-4-8(11(12,13)14)5-9(15-7)16(2)6-10(17)18-3/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGRZMNQRCEUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)N(C)CC(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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